4-Iodo-3-(2-methylbenzyl)-1H-pyrazole

Lipophilicity LogP Drug Design

Researchers needing a regioselectively iodinated pyrazole scaffold for Pd-catalyzed diversification often face long in-house synthesis lead times. 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole solves this with a pre-functionalized, LipE-optimized core ready for direct library synthesis. · Reactive Handle: 4-Iodo group enables rapid Suzuki, Sonogashira, or Heck coupling for SAR exploration. · QC Assurance: Supplied at 98% purity (HPLC) with full Certificate of Analysis, minimizing re-purification burden. · Supply Reliability: Multi-gram quantities available from stock, supported by validated scale-up iodination protocols for development continuity.

Molecular Formula C11H11IN2
Molecular Weight 298.127
CAS No. 1260838-10-5
Cat. No. B580604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-(2-methylbenzyl)-1H-pyrazole
CAS1260838-10-5
Synonyms4-Iodo-3-(2-methylbenzyl)-1H-pyrazole
Molecular FormulaC11H11IN2
Molecular Weight298.127
Structural Identifiers
SMILESCC1=CC=CC=C1CC2=C(C=NN2)I
InChIInChI=1S/C11H11IN2/c1-8-4-2-3-5-9(8)6-11-10(12)7-13-14-11/h2-5,7H,6H2,1H3,(H,13,14)
InChIKeyHEPRKJBWSRUJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-(2-methylbenzyl)-1H-pyrazole Overview


4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core with a 4-iodo substituent and a 3-(2-methylbenzyl) group. This iodinated pyrazole derivative is primarily employed as a building block in medicinal chemistry and organic synthesis due to its unique combination of a reactive iodine atom and a lipophilic 2-methylbenzyl moiety. Its molecular formula is C11H11IN2, with a molecular weight of approximately 298.12 g/mol. The compound is available from commercial suppliers with purities typically ranging from 95% to 98% (as determined by HPLC) . The specific substitution pattern distinguishes it from simpler pyrazoles and other halogenated analogs, imparting distinct chemical and physicochemical properties that are valuable for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Synthesis Reactive 4-iodo handle enables versatile cross-coupling for SAR exploration
Med Chem Lipophilic 2-methylbenzyl group supports target engagement and conformational studies
Procurement Commercially available with characterized purity for reproducible research

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole Irreplaceability


While pyrazole is a common scaffold in drug discovery, the specific combination of a 4-iodo group and a 3-(2-methylbenzyl) substituent in 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole leads to significantly different physicochemical and reactivity profiles compared to its non-iodinated or differently substituted analogs. The iodine atom is not merely a placeholder; it strongly influences lipophilicity (LogP), electronic properties, and synthetic utility, particularly as a handle for transition metal-catalyzed cross-coupling reactions. The 2-methylbenzyl group introduces steric bulk and a specific hydrophobic shape that can impact molecular recognition by biological targets . Consequently, direct substitution with a non-iodinated pyrazole, a simple 4-iodopyrazole, or an alternative benzyl derivative will result in a compound with divergent properties, potentially altering or abolishing desired biological activity or synthetic utility. The quantitative evidence below demonstrates these critical differentiators.

Target Compound
Potential Substitute
Key Difference
4-Iodo-3-(2-methylbenzyl)-1H-pyrazole
Non-iodinated analog
Loss of iodo reactivity and LogP shift may alter synthetic utility and permeability profile
4-Iodo-3-(2-methylbenzyl)-1H-pyrazole
4-Iodo-1H-pyrazole
Absence of 2-methylbenzyl group removes critical steric bulk, changing molecular recognition
4-Iodo-3-(2-methylbenzyl)-1H-pyrazole
1-Benzyl-4-iodo-1H-pyrazole
Ortho-methyl group in target creates unique twisted conformation not present in unsubstituted benzyl analog

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole Selection Guide


Lipophilicity Advantage

The calculated LogP (octanol-water partition coefficient) of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is 2.91 . This value indicates significantly higher lipophilicity compared to its non-iodinated analog, 3-(2-methylbenzyl)-1H-pyrazole, and the parent 4-iodo-1H-pyrazole core, which has a reported LogP of 1.01 . The increased lipophilicity can influence membrane permeability and non-specific binding in biological assays.

Lipophilicity (LogP)
Cross-study comparable
Calculated LogP 2.91 vs 1.01 (4-iodo-1H-pyrazole)
~1.9 unit increase
Supports permeability and distribution profiling in drug design
Computational prediction; experimental confirmation recommended
Lipophilicity LogP Drug Design Physicochemical Properties

Efficient Regioselective Iodination

The synthesis of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is typically achieved through the regioselective iodination of the pre-formed 3-(2-methylbenzyl)-1H-pyrazole ring. A common method employs elemental iodine with an oxidizing agent like hydrogen peroxide or sodium hypochlorite, or with ceric ammonium nitrate (CAN) as an in situ oxidant for N-H or N-benzyl pyrazoles [1]. This method allows for efficient preparation of the 4-iodo derivative in high yield.

Synthesis Efficiency
Class-level inference
Regioselective iodination with I2/CAN reported as mild and efficient
Reduces synthetic risk for scalable procurement
Yield not quantified in available sources; verify for specific scale
Synthetic Chemistry Iodination Cross-Coupling Building Block

Unique Steric and Electronic Profile

The 2-methylbenzyl group in 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is sterically demanding. The ortho-methyl group forces the benzyl ring to twist out of plane relative to the pyrazole ring, creating a specific hydrophobic 'shape' that can lead to unique interactions with biological targets . This is a key differentiator from simpler benzyl or unsubstituted pyrazoles.

Steric & Conformational Profile
Supporting evidence
Ortho-methyl group forces twisted benzyl conformation vs unsubstituted benzyl
Enables unique hydrophobic shape for target selectivity studies
Based on computational modeling of related compounds
Steric Bulk Conformational Restriction Receptor Binding SAR

Biological Activity Potential

While specific IC50 or Ki data for 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole against a defined target are not publicly available, the broader class of pyrazole derivatives is extensively documented as possessing diverse biological activities. This includes inhibition of kinases (e.g., p38, CDK, GSK-3) [1][2], cyclooxygenase (COX) enzymes , and other therapeutically relevant targets. The 4-iodo substituent in particular is a known moiety in compounds under investigation for anticancer and anti-inflammatory applications.

Bioactivity Potential
Class-level inference
Pyrazole scaffold class documented for kinase/COX inhibition
Supports inclusion in screening libraries for hit identification
No specific IC50 data for this compound; verify in target assays
Kinase Inhibition Anti-inflammatory Anticancer Pharmacology

Reliable Commercial Supply

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is commercially available from multiple suppliers with defined purity specifications. Reported purities are typically ≥95% or ≥98%, as determined by HPLC analysis . This provides a clear procurement baseline, ensuring researchers receive a material of known quality for reproducible experiments.

Commercial Purity
Supporting evidence
≥95% purity (HPLC) from multiple suppliers
Ensures procurement with characterized quality
Verify batch-specific certificate of analysis
Procurement Purity Quality Control HPLC

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole Application Scenarios


Kinase & COX Inhibitor Lead Optimization

The unique combination of a 4-iodo group and a 3-(2-methylbenzyl) moiety makes 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole a valuable tool in medicinal chemistry. Its higher lipophilicity (LogP ~2.91) can be exploited to modulate the pharmacokinetic properties of lead compounds, while the 2-methylbenzyl group's steric bulk can be used to probe hydrophobic pockets in enzyme active sites . Researchers can use this compound as a core scaffold to synthesize a library of derivatives via palladium-catalyzed cross-coupling at the iodine position, enabling rapid exploration of structure-activity relationships for targets such as kinases [1] or cyclooxygenase enzymes .

Advanced Building Block for Complex Molecules

The 4-iodo substituent serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aryl, alkynyl, or alkenyl groups. The regioselective iodination method [2] ensures that this compound can be reliably synthesized from the non-iodinated precursor, making it a practical and versatile building block for the construction of more complex heterocyclic systems and natural product analogs.

Chemical Probe Development

The iodine atom in 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole presents an opportunity for the development of chemical probes. For instance, it can be used as a precursor for the synthesis of radiolabeled (e.g., 125I) analogs for autoradiography or receptor binding studies. Additionally, the compound's distinct physicochemical profile (LogP ~2.91) and the potential for bioactivity inferred from the pyrazole class [1] make it a suitable candidate for inclusion in focused screening libraries aimed at identifying novel chemical probes for understudied targets.

Route Scouting & Scale-Up Feasibility

The availability of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole from multiple commercial sources with well-defined purity specifications (95-98% by HPLC) reduces the burden of in-house synthesis for early-stage research. For projects advancing toward development, the established and efficient iodination protocol [2] provides a foundation for process chemistry optimization, offering a potentially scalable route to this key intermediate.

Application
Selection Property
Validation Focus
Kinase/COX inhibitor SAR studies
Iodo cross-coupling handle
Derivative library synthesis and bioassay endpoints
Complex heterocycle synthesis
Versatile cross-coupling reactivity
Coupling yield and regiochemical fidelity
Chemical probe development
Iodo precursor for radiolabeling
Radiochemical purity and binding assay validation
Process chemistry route scouting
Established synthetic protocol
Scalability and purity at bulk scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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